

A Comparative Guide to Functional Assays for Validating PROTACs with PEG6 Linkers

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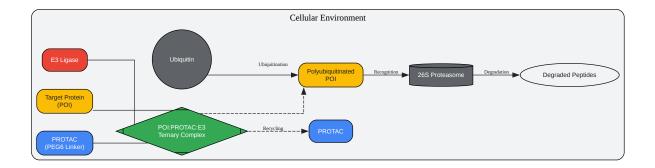
For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy. Polyethylene glycol (PEG) linkers, particularly those with six PEG units (PEG6), are frequently employed to optimize the physicochemical properties and degradation activity of these heterobifunctional molecules. This guide provides an objective comparison of functional assays used to validate the activity of PROTACs with PEG6 linkers, supported by experimental data and detailed methodologies.

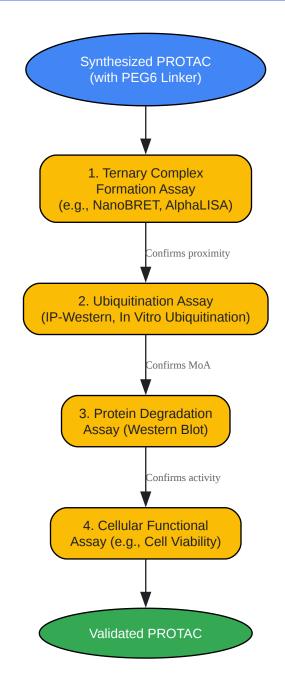
The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. [2][3] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[1] The length and composition of the linker are pivotal for the stability and productivity of this ternary complex.[4]









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